molecular formula C12H13NO3 B3014995 N-(3,4-Dihydro-2H-1,5-benzodioxepin-6-yl)prop-2-enamide CAS No. 2361642-53-5

N-(3,4-Dihydro-2H-1,5-benzodioxepin-6-yl)prop-2-enamide

Cat. No. B3014995
CAS RN: 2361642-53-5
M. Wt: 219.24
InChI Key: KJNYDIMQEGDSCZ-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-1,5-benzodioxepin is a chemical compound with the molecular formula C9H10O2 . It has a molecular weight of 150.18 . The compound is typically stored in a dry room at normal temperature .


Molecular Structure Analysis

The molecular structure of 3,4-Dihydro-2H-1,5-benzodioxepin can be represented by the InChI code: 1S/C9H10O2/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-2,4-5H,3,6-7H2 .


Physical And Chemical Properties Analysis

3,4-Dihydro-2H-1,5-benzodioxepin is a compound that can exist in either liquid or solid form .

Safety and Hazards

The compound 3,4-Dihydro-2H-1,5-benzodioxepin is associated with some safety hazards. It has been classified with the signal word “Warning” and is known to cause severe skin burns and eye damage .

properties

IUPAC Name

N-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-2-11(14)13-9-5-3-6-10-12(9)16-8-4-7-15-10/h2-3,5-6H,1,4,7-8H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNYDIMQEGDSCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=C2C(=CC=C1)OCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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